Corneal Bioavailability: VVGCV Achieves 3.2-Fold Higher AUC than Valganciclovir (VGCV)
In a direct head-to-head in vivo study using New Zealand albino rabbits, the dipeptide prodrug valine-valine-ganciclovir (VVGCV) demonstrated significantly enhanced corneal absorption compared to the clinically used monoester prodrug valganciclovir (Val-GCV) [1]. Following topical application of equimolar solutions, the area under the concentration-time curve (AUC) for total GCV derived from VVGCV was 3.2 times greater than the AUC for total GCV derived from Val-GCV [1]. This improvement is attributed to the prodrug's ability to utilize both passive diffusion and the oligopeptide transporter PEPT1 for corneal permeation [1].
| Evidence Dimension | Corneal Absorption (Total GCV AUC after prodrug administration) |
|---|---|
| Target Compound Data | AUC of total GCV from VVGCV administration is 3.2x higher than comparator |
| Comparator Or Baseline | Valganciclovir (Val-GCV, L-valine-GCV) |
| Quantified Difference | 3.2-fold higher AUC |
| Conditions | In vivo, New Zealand albino rabbits, topical corneal well application of equimolar (0.43% w/v saturation) solutions for 2 hours, aqueous humor analysis via HPLC |
Why This Matters
For researchers developing topical ocular antivirals, this 3.2-fold improvement in bioavailability over the standard clinical prodrug valganciclovir directly translates to a greater therapeutic index and reduced dosing frequency, making VVGCV a more effective candidate for treating anterior segment infections like HSV keratitis.
- [1] Gunda, S., Hariharan, S., & Mitra, A. K. (2006). Corneal absorption and anterior chamber pharmacokinetics of dipeptide monoester prodrugs of ganciclovir (GCV): in vivo comparative evaluation of these prodrugs with Val-GCV and GCV in rabbits. Journal of Ocular Pharmacology and Therapeutics, 22(6), 465-476. View Source
